1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Drug Design Medicinal Chemistry ADME Properties

This compound features an ortho‑bromophenyl group at N1, a C5‑ethyl group, and C3,C4‑diphenyl substitution, yielding a cLogP >6.5 and a steric profile distinct from para‑substituted or unsubstituted analogs. It is ideal for SAR studies of kinase inhibitors, blood‑brain barrier permeability, and RPA70N PPI targets. The ortho‑bromo handle enables construction of sterically constrained biaryl/heteroaryl systems. A clean CYP450 profile and moderate hERG inhibition provide a favorable safety baseline. Order this pre‑functionalized scaffold to accelerate medicinal chemistry campaigns.

Molecular Formula C23H19BrN2
Molecular Weight 403.3 g/mol
CAS No. 300658-42-8
Cat. No. B1288510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
CAS300658-42-8
Molecular FormulaC23H19BrN2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3
InChIKeyWCPNQTWCPYBSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (CAS 300658-42-8) | Core Pyrazole Scaffold Properties & Procurement Specifications


1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (CAS 300658-42-8) is a brominated, tetra-substituted pyrazole derivative with a molecular formula of C23H19BrN2 and a molecular weight of 403.3 g/mol [1]. The compound features a 1,2-bromophenyl substituent at the N1 position, an ethyl group at C5, and phenyl rings at both C3 and C4, contributing to a highly conjugated and sterically hindered architecture. Key physicochemical descriptors include a computed XLogP3-AA of 6.7, a topological polar surface area (TPSA) of 17.8 Ų, and a predicted boiling point of 503.4 °C at 760 mmHg [1][2]. These properties, coupled with a reactive ortho-bromo handle, define its utility as a lipophilic intermediate or potential pharmacophore scaffold.

Why 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (300658-42-8) Cannot Be Replaced by Other Diphenylpyrazole Analogs


While numerous 1,3,4- or 1,3,5-trisubstituted pyrazoles are commercially available, generic substitution with analogs such as 1-(4-bromophenyl)-3,5-diphenylpyrazole or 3,4-diphenyl-1H-pyrazole is scientifically unsound for specific applications. The ortho-bromophenyl group at N1 imparts a unique conformational bias and electronic environment distinct from para-substituted isomers, directly influencing binding pocket complementarity and reaction selectivity [1]. Furthermore, the combination of a C5-ethyl group with C3,C4-diphenyl decoration results in a specific cLogP (>6.5) and steric profile that cannot be replicated by 1-phenyl-3,4-diphenyl or 5-unsubstituted analogs, critically affecting target engagement, membrane permeability, and synthetic diversification strategies [2].

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole vs. In-Class Comparators


Lipophilicity Advantage (cLogP) for CNS or Cell-Permeability Applications

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA 6.7) compared to the unsubstituted core scaffold 3,4-diphenyl-1H-pyrazole, which has a reported cLogP of approximately 3.4 [1]. This 3.3-unit increase in cLogP is driven by the hydrophobic contributions of the 2-bromophenyl and ethyl substituents, suggesting markedly different passive membrane diffusion kinetics and blood-brain barrier penetration potential.

Drug Design Medicinal Chemistry ADME Properties

Kinase Inhibition Profile and CYP450 Liability

In enzyme inhibition assays, 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole demonstrates modest and selective activity against key drug targets. It inhibits the human ERG potassium channel with an IC50 of 1,100 nM (1.1 μM), which is approximately 5.5-fold less potent than typical drug candidates that trigger safety alerts [1]. Critically, the compound shows a clean profile against major cytochrome P450 isoforms (CYP1A2, CYP2B6) with IC50 values >20,000 nM (>20 μM) [1]. This pattern of modest potency combined with low CYP inhibition is a distinguishing feature that mitigates risks of drug-drug interactions and toxicity, offering a potentially cleaner scaffold for optimization compared to more potent but promiscuous analogs.

Cancer Therapeutics Kinase Inhibition Drug Safety Pharmacology

Synthetic Utility and Regioselective Cross-Coupling Potential

The presence of an ortho-bromophenyl substituent in the target compound provides a unique site for regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This ortho-bromo group offers distinct reactivity and steric constraints compared to the para-bromo substituent found in the widely available analog 1-(4-bromophenyl)-3,5-diphenylpyrazole [1][2]. The ortho-substitution pattern creates a more constrained transition state geometry, which can enhance selectivity in reactions like ortho-directed lithiation or Pd-catalyzed C-H activation, enabling the synthesis of complex, sterically demanding polycyclic systems not accessible from the para-isomer.

Organic Synthesis Medicinal Chemistry Building Blocks

Solid-State Conformation via Single-Crystal X-Ray Diffraction

The solid-state structure of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole has been solved by single-crystal X-ray diffraction (sp. gr. P21/c, Z = 4), revealing a non-planar conformation where the phenyl rings are rotated relative to the pyrazole core [1][2]. This structural information is critical for understanding packing interactions, solubility, and potential binding modes to biological targets. In contrast, the crystal structures of simpler 1,3,5-triphenylpyrazole analogs show different dihedral angles and packing motifs, highlighting how the specific substitution pattern of the target compound dictates its unique solid-state behavior.

Crystallography Structural Biology Materials Science

Prion Disease Model Activity vs. 1-(4-Bromophenyl)-3,5-diphenylpyrazole

While the target compound itself has not been directly assayed for anti-prion activity, its close structural analog, 1-(4-bromophenyl)-3,5-diphenylpyrazole, has demonstrated potent inhibition of PrP^Sc formation with an IC50 of 0.6 µM . Given the established structure-activity relationships in the diphenylpyrazole class, the ortho-bromo and 5-ethyl modifications present in the target compound are likely to significantly alter this activity profile. This makes the target compound a critical comparator for establishing SAR and potentially discovering analogs with improved metabolic stability or brain penetration, which is a known challenge for the para-substituted series.

Prion Disease Neurodegeneration High-Throughput Screening

RPA70N Protein-Protein Interaction Inhibition vs. Core Scaffold

The diphenylpyrazole carboxylic acid series, from which the target compound is structurally derived, has been optimized as inhibitors of the RPA70N protein-protein interaction, a key node in the DNA damage response [1]. While the target compound lacks the carboxylic acid moiety necessary for submicromolar potency in this assay (reported IC50 values for optimized analogs are in the submicromolar range), its core scaffold represents the starting point for this optimization. The presence of the ortho-bromophenyl group in the target compound provides a distinct vector for fragment linking and functional group installation compared to the unsubstituted 3,4-diphenylpyrazole core , enabling the exploration of alternative binding modes and linker geometries in the RPA70N cleft.

DNA Damage Response Cancer Biology Protein-Protein Interactions

Optimal Research Applications for 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (300658-42-8) Based on Verified Differentiators


Kinase Inhibitor Lead Optimization with Reduced Cardiovascular Liability Risk

Given its modest hERG inhibition (IC50 = 1.1 µM) and clean CYP450 profile (IC50 >20 µM for 1A2 and 2B6), this compound is an ideal starting point for medicinal chemistry campaigns aiming to optimize kinase inhibitor potency while minimizing cardiovascular and drug-drug interaction liabilities. Researchers can use the compound to establish baseline safety pharmacology parameters before introducing further potency-enhancing modifications [1].

Synthesis of Sterically Demanding Polycyclic Scaffolds via Ortho-Directed Cross-Coupling

The ortho-bromophenyl substituent is a critical synthetic handle for building complex molecular architectures. This compound is specifically valuable for projects requiring sterically constrained biaryl or heteroaryl linkages, such as the construction of pyrazolo[1,5-f]phenanthridine derivatives or other polycyclic systems where para-substituted analogs are unsuitable due to linear geometry [1].

Structure-Activity Relationship Studies for CNS-Penetrant Drug Candidates

With a computed XLogP3-AA of 6.7, the compound serves as a high-lipophilicity control or reference point in SAR studies aimed at optimizing blood-brain barrier permeability. Its lipophilicity is substantially higher than the core 3,4-diphenylpyrazole scaffold (cLogP ~3.4), allowing researchers to directly correlate increased hydrophobicity with target engagement in cellular assays and in vivo brain distribution studies [1].

Validated Core Scaffold for RPA70N PPI Inhibitor Fragment Linking

For research programs focused on inhibiting the RPA70N protein-protein interaction, this compound provides a pre-functionalized core scaffold that can be directly elaborated via the ortho-bromo handle. This approach bypasses the need for de novo synthesis of the diphenylpyrazole core and facilitates the exploration of alternative linker geometries and binding modes in the RPA70N basic cleft [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.